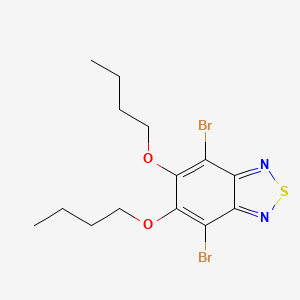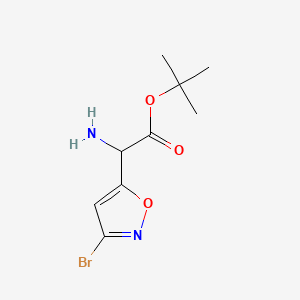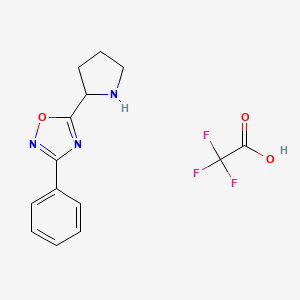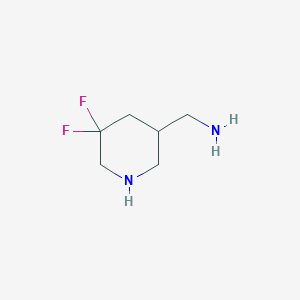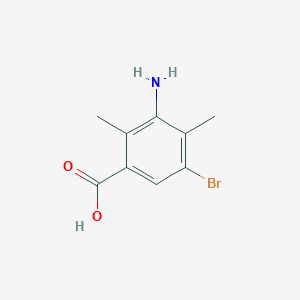
3-Amino-5-bromo-2,4-dimethylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-bromo-2,4-dimethylbenzoic acid is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzoic acid, featuring amino, bromo, and dimethyl substituents on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-2,4-dimethylbenzoic acid can be achieved through several methods. One common approach involves the bromination of 2,4-dimethylbenzoic acid followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions typically involve the use of bromine or a brominating agent, followed by nitration using nitric acid and sulfuric acid, and reduction using a suitable reducing agent such as iron powder or tin chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
3-Amino-5-bromo-2,4-dimethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or chlorine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like sodium borohydride or lithium aluminum hydride, are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3-Amino-5-bromo-2,4-dimethylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism of action of 3-Amino-5-bromo-2,4-dimethylbenzoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to biological effects. The exact pathways and targets can vary based on the context of its use.
類似化合物との比較
Similar Compounds
3-Amino-5-bromobenzoic acid: Similar structure but lacks the dimethyl groups.
2-Amino-3-bromo-5-methylbenzoic acid: Similar structure with a single methyl group.
2-Amino-5-bromo-3,4-dimethylbenzoic acid: Very similar structure with slight variations in the position of substituents.
Uniqueness
3-Amino-5-bromo-2,4-dimethylbenzoic acid is unique due to the specific arrangement of its substituents, which can influence its reactivity and properties. The presence of both amino and bromo groups, along with the dimethyl groups, provides a versatile platform for various chemical transformations and applications.
特性
分子式 |
C9H10BrNO2 |
|---|---|
分子量 |
244.08 g/mol |
IUPAC名 |
3-amino-5-bromo-2,4-dimethylbenzoic acid |
InChI |
InChI=1S/C9H10BrNO2/c1-4-6(9(12)13)3-7(10)5(2)8(4)11/h3H,11H2,1-2H3,(H,12,13) |
InChIキー |
OGHQVXHJIWPXRF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1C(=O)O)Br)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14779337.png)
![N-[3-[1-[[6-(3,4-dimethoxyphenyl)pyrazin-2-yl]amino]ethyl]phenyl]-5-methylpyridine-3-carboxamide](/img/structure/B14779348.png)
![4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid;hydrochloride](/img/structure/B14779352.png)
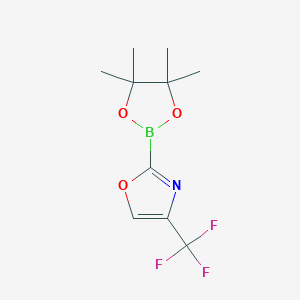
![tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate](/img/structure/B14779359.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine](/img/structure/B14779362.png)
